5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile
Description
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
5-amino-3-cyclohexyl-1-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H18N4/c1-2-16-12(14)10(8-13)11(15-16)9-6-4-3-5-7-9/h9H,2-7,14H2,1H3 |
InChI Key |
WMCVMUZJGQRTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C2CCCCC2)C#N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile typically involves a one-pot, multicomponent reaction. A common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction can be catalyzed by various agents such as alumina-silica-supported manganese dioxide in water, which provides an environmentally benign approach . Industrial production methods often utilize similar multicomponent reactions under solvent-free conditions using engineered polyvinyl alcohol catalysts .
Chemical Reactions Analysis
5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like molecular iodine.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions for these reactions include molecular iodine, sodium borohydride, and alkyl halides. Major products formed from these reactions include various substituted pyrazoles and condensed heterocyclic systems .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development in pharmaceuticals.
Anticancer Activity
Research indicates that derivatives of pyrazole, including 5-amino-3-cyclohexyl-1-ethyl-1H-pyrazole-4-carbonitrile, show promise in anticancer therapies. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF7), and colon (HCT116) cancer cells. Specific compounds have shown IC50 values indicating effective cytotoxicity against these cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been tested for their ability to inhibit inflammatory mediators such as IL-6 and TNF-alpha. These studies highlight the potential for these compounds to serve as non-steroidal anti-inflammatory drugs (NSAIDs) or adjunct therapies for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented, with studies showing effectiveness against bacteria like Escherichia coli and Staphylococcus aureus. The ability of these compounds to disrupt bacterial growth positions them as candidates for developing new antibiotics or treatments for resistant strains .
Case Studies
Several case studies provide insights into the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 5-Amino-3-cyclohexyl-1-ethyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 1
Modifications at position 1 influence solubility, steric hindrance, and biological activity:
Key Observations :
Substituent Variations at Position 3
Position 3 modifications dictate electronic effects and steric interactions:
Key Observations :
- Cyclohexyl groups reduce reactivity at position 3 due to steric shielding, favoring stability in storage .
- Electron-withdrawing groups (e.g., cyanomethyl) increase susceptibility to nucleophilic substitution, as seen in ’s reaction with chloroacetyl chloride .
Functional Group Comparisons: Carbonitrile at Position 4
The carbonitrile group (-CN) at position 4 is conserved across analogs, contributing to:
- Electron-withdrawing effects , activating the pyrazole ring for electrophilic substitution.
- Hydrogen bonding with biological targets (e.g., enzyme active sites).
Example Reactivity :
- In , the carbonitrile group in 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile facilitates nucleophilic displacement of chlorine by thiols, yielding hybrid molecules with nicotinonitrile moieties .
Crystallographic and Structural Insights
- Hydrogen Bonding: The amino and carbonitrile groups in 5-amino-3-anilino-1H-pyrazole-4-carbonitrile form N–H···N hydrogen bonds, stabilizing crystal structures .
- Software Tools : Programs like SHELXL () and SIR97 () are critical for resolving pyrazole derivative structures, aiding in property optimization .
Biological Activity
5-Amino-3-cyclohexyl-1-ethyl-1H-pyrazole-4-carbonitrile (CAS Number: 553672-26-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C12H18N4
- Molar Mass : 218.3 g/mol
- CAS Number : 553672-26-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | TBD | Inhibition of tubulin polymerization |
| Other Amino-Pyrazoles | HeLa (cervical cancer) | 73 - 84 mg/mL | Antiproliferative activity via COX-2 inhibition |
The compound has shown promising results in inhibiting cell proliferation, suggesting it may act as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell division and growth .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines. For instance, related compounds have demonstrated significant inhibition of TNF-alpha release in LPS-stimulated models, indicating a strong anti-inflammatory profile .
Mechanistic Insights
Docking studies reveal that the binding interactions of 5-amino derivatives with target proteins are critical for their biological activity. For example, the compound's interaction with the colchicine binding site on tubulin suggests that it may effectively disrupt microtubule dynamics, a common strategy in cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of pyrazole derivatives:
- Study on Anticancer Activity : A study reported that a related pyrazole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines and demonstrated significant cytotoxicity .
- Anti-inflammatory Research : Another investigation found that certain pyrazole derivatives could inhibit cytokine release effectively, showcasing their potential in treating inflammatory diseases .
- Docking Studies : Molecular docking simulations have provided insights into how these compounds interact at the molecular level, revealing critical hydrogen bonds and hydrophobic interactions that enhance their efficacy .
Q & A
Q. What synthetic strategies are recommended for preparing 5-amino-3-cyclohexyl-1-ethyl-1H-pyrazole-4-carbonitrile?
- Methodological Answer : A robust approach involves triazenylpyrazole precursors reacting with azido reagents (e.g., azido(trimethyl)silane) under acidic conditions (e.g., trifluoroacetic acid). Key steps:
- Dissolve the precursor in methylene chloride at 0°C.
- Add azido reagent and acid, then warm to 50°C for 16–72 hours.
- Purify via flash chromatography (silica gel, cyclohexane/ethyl acetate gradient).
Typical yields: 85–88% .
Table 1 : Synthesis Protocol Comparison
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triazenylpyrazole | CH₂Cl₂ | 50 | 72 | 85 | |
| Benzyl-substituted | CH₂Cl₂ | 50 | 16 | 88 |
Q. How can structural isomerism in pyrazole derivatives impact experimental outcomes?
- Methodological Answer : Substituent position (e.g., 4-carbonitrile vs. 3-cyclohexyl) influences isomer ratios during methylation or alkylation. Use NMR (¹H/¹³C) and HPLC to monitor isomer distribution. For example, bulky groups (e.g., cyclohexyl) reduce steric hindrance, favoring specific isomers .
Q. What spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- Pyrazole ring protons: δ = 7.54–8.55 ppm (aromatic region).
- Ethyl/cyclohexyl groups: δ = 1.2–2.5 ppm (alkyl region) .
- IR : Confirm nitrile (C≡N) stretch at ~2242 cm⁻¹ and amine (N-H) at ~3274 cm⁻¹ .
Table 2 : Key Spectral Data
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.54–8.55 | Pyrazole ring | |
| IR | 2242 cm⁻¹ | Nitrile |
Advanced Research Questions
Q. How does the reaction of 5-amino-pyrazole derivatives with β-cycloketols proceed mechanistically?
- Methodological Answer : In acetic acid, β-cycloketols undergo cyclocondensation with the pyrazole’s amino and nitrile groups, forming hexahydropyrazolo[1,5-a]quinazolines. Key steps:
- Nucleophilic attack by the pyrazole’s amine on the ketol’s carbonyl.
- Intramolecular cyclization via nitrile participation.
Confirm intermediates via 2D NMR (HSQC, HMBC) and isotopic labeling .
Q. What computational methods predict the reactivity of this compound in heterocyclic hybrid systems?
- Methodological Answer :
Q. How to resolve contradictions in reaction yields under varying solvent systems?
- Methodological Answer : Conflicting yields arise from solvent polarity effects. Design a Design of Experiments (DoE) matrix:
- Test solvents (CH₂Cl₂, DMF, THF) at 25–50°C.
- Monitor via LC-MS for real-time kinetics.
Example: Polar aprotic solvents (DMF) may stabilize intermediates but reduce nitrile reactivity .
Critical Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
